molecular formula C10H11NO3 B555507 (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 152286-30-1

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B555507
M. Wt: 193,2 g/mole
InChI Key: HIKCRLDSCSWXML-SECBINFHSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group makes these compounds acidic. They are widely found in nature and are essential for life. For example, amino acids, fatty acids, and acetic acid are all carboxylic acids .


Synthesis Analysis

Carboxylic acids can be synthesized in several ways, including the oxidation of alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon atom, forming a carboxyl group (C(=O)OH). The presence of the polar C=O and O-H bonds makes carboxylic acids polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction. These reactions often involve the carboxyl group and can be used to create a wide range of other compounds .


Physical And Chemical Properties Analysis

Carboxylic acids are typically polar due to the presence of the polar C=O and O-H bonds. They can form hydrogen bonds, which gives them relatively high boiling points compared to similar-sized hydrocarbons. They are generally soluble in water and organic solvents .

Scientific Research Applications

  • Gallic Acid

    • Application: Gallic acid is a naturally occurring low molecular weight triphenolic compound. It has emerged as a strong antioxidant and an efficient apoptosis inducing agent .
    • Method: It’s used in various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
    • Results: It has innumerable biological activities such as anticancer, antifungal, antibacterial, antiviral, antiulcer and anticholesterol .
  • Lactide

    • Application: Lactide is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis .
    • Method: It’s produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .
    • Results: It’s mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .
  • R-Alpha Lipoic Acid

    • Application: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure .
    • Method: It’s used as a promising adjunct therapy for individuals with heart disease or hypertension .
    • Results: Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
  • Gallic Acid

    • Application: Gallic acid is a naturally occurring low molecular weight triphenolic compound. It has emerged as a strong antioxidant and an efficient apoptosis inducing agent .
    • Method: It’s used in various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
    • Results: It has innumerable biological activities such as anticancer, antifungal, antibacterial, antiviral, antiulcer and anticholesterol .
  • Lactide

    • Application: Lactide is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis .
    • Method: It’s produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .
    • Results: It’s mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .
  • R-Alpha Lipoic Acid

    • Application: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure .
    • Method: It’s used as a promising adjunct therapy for individuals with heart disease or hypertension .
    • Results: Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Safety And Hazards

Like all chemicals, carboxylic acids should be handled with care. They can be corrosive and cause burns to the skin and eyes. Ingestion or inhalation can also be harmful. Always follow safety data sheet (SDS) guidelines when handling these chemicals .

Future Directions

Research into carboxylic acids and their derivatives continues to be a vibrant field. This includes the development of new synthesis methods, the study of their properties, and their use in the creation of new materials and drugs .

properties

IUPAC Name

(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426757
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

152286-30-1
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 3
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 4
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
C Liu, JB Thomas, L Brieaddy, B Berrang, FI Carroll - Synthesis, 2008 - thieme-connect.com
An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid is described wherein a modified Pictet-Spengler reaction was …
Number of citations: 11 www.thieme-connect.com
J Yang, S Basu, L Hu - Medicinal Chemistry Research, 2022 - Springer
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic …
Number of citations: 0 link.springer.com

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